![molecular formula C17H18N2O2S B2769087 N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide CAS No. 941991-02-2](/img/structure/B2769087.png)
N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide
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Description
N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Reactivity
Studies have developed methods for synthesizing quinoline derivatives with thiophene modifications, investigating their reactivity and the formation of novel compounds through various chemical reactions. For example, Aleksandrov et al. (2020) demonstrated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing a method that involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by several electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antitubercular Evaluation
Kantevari et al. (2011) synthesized a series of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, evaluating their in vitro antimycobacterial activity. This study highlights the potential of these compounds in developing new treatments for tuberculosis, with specific derivatives showing promising activity against Mycobacterium tuberculosis (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
Photocatalytic and Magnetic Properties
Research by Li et al. (2020) on octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand delves into their structures and explores their electrochemical, photocatalytic, and magnetic properties. This study provides insights into the potential applications of these complexes in environmental remediation and electronic devices (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Dual Receptor Tyrosine Kinase Inhibitors
Mannion et al. (2009) designed and synthesized a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, targeting c-Met and VEGFR2 tyrosine kinases. These compounds exhibited potent inhibition, favorable pharmacokinetic profiles, and high efficacy in vivo, suggesting their potential as therapeutic agents for cancer treatment (Mannion, Raeppel, Claridge, Zhou, Saavedra, Isakovic, Zhan, Gaudette, Raeppel, Déziel, Beaulieu, Nguyen, Chute, Beaulieu, Dupont, Robert, Lefèbvre, Dubay, Rahil, Wang, Ste-Croix, Macleod, Besterman, & Vaisburg, 2009).
properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNBJYFFFXKQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
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